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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline

CAS No.: 640767-85-7

Cat. No.: B1323312

Get Quote

Executive Summary
The cyclopentyloxy aniline scaffold—specifically the 3-(cyclopentyloxy)-4-methoxyaniline

moiety—represents a "privileged structure" in medicinal chemistry. It serves as the

pharmacophoric anchor for a vast class of Phosphodiesterase 4 (PDE4) inhibitors, including

second-generation drugs like Piclamilast and Roflumilast.

Beyond its primary role in respiratory therapeutics (COPD, asthma), this scaffold exhibits

pleiotropic biological activities, including anti-proliferative (anticancer) effects via cAMP

signaling modulation and anti-inflammatory properties through TNF-

suppression. This guide dissects the molecular rationale for this scaffold's potency, provides
validated synthesis protocols, and outlines the assay frameworks required for biological
evaluation.

Structural Significance & SAR Analysis
The biological potency of cyclopentyloxy aniline derivatives is not accidental; it is driven by

precise molecular recognition within the PDE4 active site.
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The Pharmacophore Triad
The scaffold functions through three distinct interaction points:

The Cyclopentyloxy Group (Lipophilic Anchor): This group occupies the Q2 hydrophobic

pocket of the PDE4 enzyme. The cyclopentyl ring provides the optimal steric volume—larger

rings (cyclohexyl) often clash, while smaller chains (ethoxy) fail to displace the hydration

shell effectively.

The Methoxy Group (Q1 Pocket): Located para to the aniline nitrogen, this group sits in the

Q1 hydrophobic pocket, mimicking the adenosine ring of the natural substrate, cAMP.

The Aniline Nitrogen (Headgroup Linker): This nitrogen acts as the vector for diversity. It is

rarely free; acylation or arylation at this position allows the molecule to extend into the

solvent-exposed region or interact with the metal-binding domain (Mg²⁺/Zn²⁺) of the enzyme.

Visualization: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical binding interactions of the scaffold.
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Caption: SAR map highlighting the pharmacophoric triad of the cyclopentyloxy aniline scaffold

and its mapping to PDE4 active site pockets.
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Primary Biological Activity: PDE4 Inhibition
The dominant biological activity of these derivatives is the inhibition of PDE4, an enzyme

responsible for hydrolyzing cAMP to AMP.

Mechanism of Action
Inhibition of PDE4 prevents the degradation of cyclic Adenosine Monophosphate (cAMP).

Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates

downstream effectors.

In Leukocytes: Suppresses the release of pro-inflammatory mediators (TNF-

, IL-17, IFN-

).

In Airway Smooth Muscle: Induces relaxation (bronchodilation).

In Cancer Cells: Re-activates apoptosis pathways often suppressed in tumors (e.g., B-cell

lymphoma).

Key Derivatives & Potency Data
The table below summarizes the inhibitory profiles of key derivatives derived from this scaffold.
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Compound
Class

R-Group
(Aniline N-
Substituent)

Target IC50 (PDE4)
Primary
Indication

Piclamilast

3,5-

dichloropyridin-4-

yl-amide

PDE4B/D ~1-5 nM COPD / Asthma

Roflumilast
(Difluoromethoxy

analog)*
PDE4B/D <1 nM

COPD (FDA

Approved)

Compound 13b
N-benzyl-

hydroxamic acid
PDE4 47 nM

Experimental

(Anti-

inflammatory)

Compound 4a

2-

cyclopentyloxyan

isole derivative

PDE4B 5.62 µM
Antiproliferative

(Colon Cancer)

*Note: Roflumilast uses a cyclopropylmethoxy group but shares the identical aniline-binding

topology.

Secondary Biological Activities
While PDE4 is the primary target, recent studies have expanded the utility of this scaffold.

Anticancer (Antiproliferative)
Derivatives containing the cyclopentyloxy aniline core have shown cytotoxicity against HCT-116

(colon) and MCF-7 (breast) cancer lines.

Mechanism: Dual inhibition of PDE4B and COX-2. The suppression of PDE4B raises cAMP,

activating PKA, which inhibits the Raf/MEK/ERK proliferation pathway.

Data: IC50 values range from 5.13 to 17.95 µM for optimized derivatives [1].[1]

Antimicrobial
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N-substituted derivatives (e.g., thiazol-4-ones linked to the aniline) exhibit moderate

antibacterial activity against Gram-positive strains (S. aureus). However, this is generally

considered a secondary "off-target" effect compared to the nanomolar affinity for PDE4.

Experimental Protocols
Reliable data generation requires robust synthesis and assay protocols. The following are

standardized procedures for synthesizing the core intermediate and testing its activity.

Synthesis of 3-(Cyclopentyloxy)-4-methoxyaniline
This intermediate is the precursor for almost all active derivatives.

Reagents:

3-Hydroxy-4-nitroanisole (Starting Material)

Cyclopentyl bromide

Potassium Carbonate (

)

Dimethylformamide (DMF)

Palladium on Carbon (10% Pd/C)

Hydrogen gas (

)

Step-by-Step Protocol:

Etherification:

Dissolve 3-hydroxy-4-nitroanisole (1.0 eq) in anhydrous DMF.

Add
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(1.5 eq) and stir at room temperature for 30 mins.

Add Cyclopentyl bromide (1.2 eq) dropwise.

Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Pour into ice water. Filter the yellow precipitate (3-cyclopentyloxy-4-nitroanisole).

Recrystallize from ethanol.

Reduction:

Dissolve the nitro intermediate in Methanol/THF (1:1).

Add 10% Pd/C catalyst (10 wt%).

Stir under

atmosphere (balloon pressure) for 12 hours at RT.

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

Result: 3-(Cyclopentyloxy)-4-methoxyaniline (usually a thick brown oil or low-melting

solid). Store under Argon at -20°C (oxidation sensitive).

PDE4 Enzymatic Assay (Scintillation Proximity Assay)
To verify biological activity, a direct enzymatic assay is required.

Materials:

Recombinant human PDE4B enzyme.

cAMP (Substrate).[2]

PDE Assay Buffer (50 mM Tris-HCl pH 7.5, 8.3 mM

, 1.7 mM EGTA).

SPA Beads (Yttrium silicate).
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Workflow:

Preparation: Dilute test compounds in DMSO (Final DMSO conc < 1%).

Incubation: Mix PDE4B enzyme, test compound, and

cAMP in a 96-well plate.

Reaction: Incubate at 30°C for 60 minutes.

Termination: Add SPA beads suspended in 18 mM Zinc Sulfate (stops reaction and binds

AMP).

Measurement: Allow beads to settle (20 mins) and read on a Microbeta counter.

Calculation: % Inhibition =

.

Visualization: Experimental Workflow
The following diagram outlines the logical flow from synthesis to data generation.
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Caption: Integrated workflow for the synthesis and biological evaluation of cyclopentyloxy

aniline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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